1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one, also known as 1-(2-(isopropylamino)-1H-imidazol-4-yl)ethanone, is a chemical compound characterized by its unique structure comprising an imidazole ring substituted with an isopropylamino group and an ethanone moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 88723-21-1, and it can be sourced from chemical suppliers specializing in research chemicals. The synthesis of this compound can be achieved through several methods, which will be discussed in detail in the synthesis analysis section.
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities. Imidazole compounds often exhibit properties such as antimicrobial, antifungal, and anticancer activities, making them significant in pharmaceutical research.
The synthesis of 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one can be accomplished through various synthetic routes. A common method involves the reaction of 2-(isopropylamino)ethanol with an appropriate imidazole derivative. The reaction typically requires a catalyst and may involve steps such as heating and refluxing to facilitate the formation of the desired product.
Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield.
The molecular formula for 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one is C8H13N3O, with a molecular weight of 167.21 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| CAS Number | 88723-21-1 |
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone |
| InChI | InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11) |
| Canonical SMILES | CC(C)NC1=NC=C(N1)C(=O)C |
The compound undergoes various chemical reactions that enhance its utility in synthetic applications:
The products formed from these reactions depend on the reagents and conditions used, providing pathways for further functionalization of the compound.
The mechanism of action for 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems:
These interactions suggest a multifaceted role in biological systems that could lead to therapeutic applications.
The physical properties include:
Chemical properties encompass:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Further studies are required to fully characterize the melting point and stability under various conditions.
The potential applications of 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one span several fields:
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0